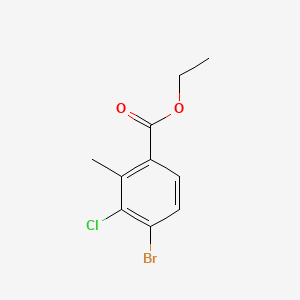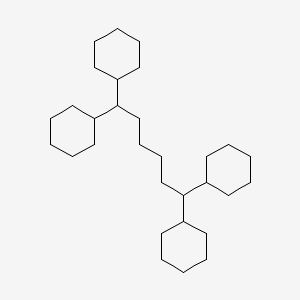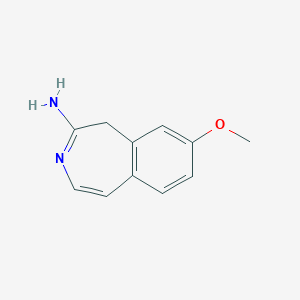
8-Methoxy-1H-3-benzazepin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-1H-3-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group at the 8th position and an amine group at the 2nd position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-3-benzazepin-2-amine can be achieved through various synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the Schmidt rearrangement of 1-tetralone using trimethylsilyl azide and ferric chloride, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Methoxy-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzazepines with various functional groups.
科学的研究の応用
8-Methoxy-1H-3-benzazepin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 8-Methoxy-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, including serotonin and dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-Benzazepine: Lacks the methoxy group at the 8th position.
2-Benzazepine: Has a different arrangement of the benzene and azepine rings.
3-Benzazepine: Similar structure but with variations in functional groups.
Uniqueness
8-Methoxy-1H-3-benzazepin-2-amine is unique due to the presence of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific pharmacological properties .
特性
CAS番号 |
93270-47-4 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
8-methoxy-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-3-2-8-4-5-13-11(12)7-9(8)6-10/h2-6H,7H2,1H3,(H2,12,13) |
InChIキー |
JGBSKFSNEQIZEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=CN=C(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



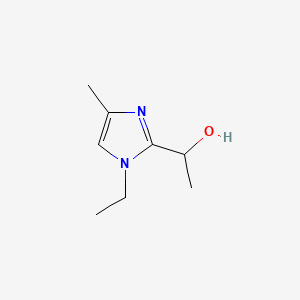
![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)



![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
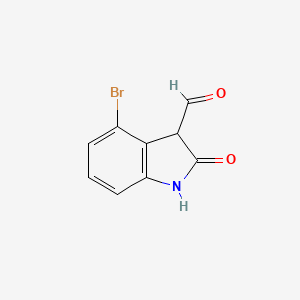
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)
